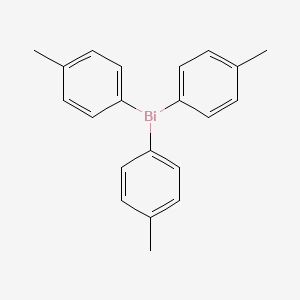

Tri-p-tolylbismuthine

Description

The exact mass of the compound Tris(4-methylphenyl)bismuthine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(4-methylphenyl)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIECNHSGPKDTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Bi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20321123 | |

| Record name | Tris(4-methylphenyl)bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5142-75-6 | |

| Record name | 5142-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-methylphenyl)bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Tri-p-tolylbismuthine from Grignard reagent

An In-Depth Technical Guide to the Synthesis of Tri-p-tolylbismuthine via Grignard Reaction

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable triarylbismuthine compound. The synthesis proceeds through a two-step, one-pot reaction sequence involving the formation of a p-tolylmagnesium bromide Grignard reagent, followed by its reaction with anhydrous bismuth(III) chloride. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the causality behind the experimental choices, ensuring both reproducibility and safety. We will delve into the reaction mechanism, provide a detailed, self-validating experimental protocol, and discuss the critical parameters for success. The guide emphasizes the advantages of organobismuth compounds, such as their stability, low toxicity, and utility in modern synthetic chemistry.[1][2]

Introduction: The Evolving Significance of Triarylbismuthines

Organobismuth compounds represent an environmentally conscious class of organometallic reagents, distinguished by the low cost, low toxicity, and low radioactivity of bismuth.[2][3] Among these, triarylbismuthines, such as this compound, are particularly noteworthy. They exhibit remarkable stability to air and moisture and a high degree of functional group tolerance, making them robust reagents in complex synthetic pathways.[1]

Their applications are diverse, spanning roles as catalysts, reagents in C-, N-, and O-arylation reactions, and as precursors for advanced materials.[2][4] For professionals in drug development, the broader class of organometallic compounds, including those of bismuth, has garnered attention for significant biological activities, with some demonstrating promising antimicrobial and anticancer properties.[5] This guide focuses on a foundational and highly effective method for their synthesis: the Grignard reaction.

Core Principles: The Mechanistic Pathway

The synthesis of this compound is fundamentally a transmetalation reaction. The carbon-magnesium bond of a pre-formed Grignard reagent is exchanged for a more covalent carbon-bismuth bond. The overall process can be dissected into two primary stages.

The Grignard Reagent: p-Tolylmagnesium Bromide

Grignard reagents, with the general formula RMgX, are formed by the reaction of an organic halide with magnesium metal in an anhydrous ether-based solvent.[6] The reaction proceeds via a single-electron transfer mechanism on the surface of the magnesium metal. It is critical to recognize that Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, between the alkyl/aryl magnesium halide (RMgX) and the dialkyl/diaryl magnesium (R₂Mg).[6]

The Transmetalation: Formation of the Triaryl Bismuth Center

Once the p-tolylmagnesium bromide is formed, it serves as a potent nucleophile. Three equivalents of this Grignard reagent are reacted with one equivalent of anhydrous bismuth(III) chloride (BiCl₃). The tolyl groups sequentially displace the chloride ions on the bismuth center, forming the thermodynamically stable this compound and magnesium bromide chloride salt as a byproduct.

The overall chemical transformation is as follows:

3 CH₃C₆H₄MgBr + BiCl₃ → (CH₃C₆H₄)₃Bi + 3 MgBrCl

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system where the successful outcome of each step is predicated on adherence to the underlying chemical principles.

Pre-Reaction Preparations & Safety Imperatives

Causality: The primary antagonist to a successful Grignard synthesis is protic contamination, primarily water. Grignard reagents are powerful bases and will be instantly quenched by water.[7] Therefore, all preparatory steps are designed to create a rigorously anhydrous and inert environment.

-

Glassware: All glassware (a three-neck round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried at >120 °C for several hours or flame-dried under a vacuum immediately before use.[8]

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (dry nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[8] Schlenk line techniques are required for handling the air- and moisture-sensitive reagents.[8]

-

Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. Solvents should be obtained from a commercial supplier in sealed bottles or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

Safety: Grignard reactions are exothermic and involve highly flammable substances.[9][10] A thorough risk assessment is mandatory.

| Reagent | Key Hazards | Handling Precautions |

| Magnesium Turnings | Flammable solid.[11] Reacts with water to produce flammable hydrogen gas.[10] | Handle under inert gas. Keep away from ignition sources and water.[11] |

| p-Bromotoluene | Skin and eye irritant. Harmful if swallowed. | Wear gloves and safety goggles. Use in a chemical fume hood. |

| Diethyl Ether / THF | Extremely flammable liquid and vapor.[7] May form explosive peroxides.[10] | Use in a well-ventilated fume hood, away from all ignition sources. Ensure peroxide-free status. |

| Bismuth(III) Chloride | Causes skin irritation and serious eye damage. | Handle with gloves and eye protection. Avoid breathing dust. |

| Grignard Reagent | Corrosive, flammable, and potentially pyrophoric.[8][9] Reacts violently with water. | Handle strictly under an inert atmosphere. Keep an ice bath ready for emergency cooling.[9] |

Step-by-Step Synthesis

The following procedure is adapted from established methodologies for preparing triarylbismuth compounds.[12]

Part A: Synthesis of p-Tolylmagnesium Bromide

-

Apparatus Setup: Assemble the dry three-neck flask with a magnetic stirrer, reflux condenser (topped with a nitrogen/argon inlet), and a pressure-equalizing dropping funnel. Purge the entire system with the inert gas.

-

Magnesium Activation: Place magnesium turnings (1.2 molar equivalents) into the flask. Add a single, small crystal of iodine. The iodine vapor will etch the magnesium surface, removing the passivating oxide layer and facilitating the reaction.[7][13]

-

Initial Reagent Addition: In the dropping funnel, prepare a solution of p-bromotoluene (1.0 molar equivalent) in anhydrous diethyl ether. Add a small portion (approx. 10%) of this solution to the magnesium turnings.

-

Initiation: The reaction mixture may need gentle warming with a heat gun or water bath to initiate.[13] Successful initiation is marked by the disappearance of the iodine color and the onset of spontaneous bubbling and gentle refluxing of the ether. The solution will typically turn cloudy and grayish.[6]

-

Grignard Formation: Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a steady but controlled reflux. Vigorous boiling indicates the addition is too fast.[8] The entire Grignard formation process is exothermic.[9] After the addition is complete, continue stirring for 1-2 hours until most of the magnesium has been consumed.

Part B: Synthesis of this compound

-

Bismuth Salt Preparation: In a separate dry Schlenk flask, prepare a slurry of anhydrous bismuth(III) chloride (BiCl₃, 0.33 molar equivalents relative to p-bromotoluene) in anhydrous diethyl ether.

-

Cooling: Cool both the freshly prepared Grignard reagent and the BiCl₃ slurry to 0 °C using an ice-water bath. This is crucial to moderate the exothermic transmetalation reaction.

-

Transmetalation: Using a cannula or the dropping funnel, slowly add the Grignard reagent to the stirred BiCl₃ slurry at 0 °C. Maintain vigorous stirring throughout the addition. A precipitate will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

Part C: Workup and Purification

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and hydrolyze the magnesium salts.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary. Wash the organic layer sequentially with saturated NH₄Cl solution and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield this compound as white crystals.[12]

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Data & Characterization

For a typical laboratory-scale synthesis, the following stoichiometry can be used as a starting point.

| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Amount | Moles (mmol) |

| Magnesium | 24.31 | 1.2 | 0.73 g | 30.0 |

| p-Bromotoluene | 171.04 | 1.0 | 4.28 g (3.2 mL) | 25.0 |

| Bismuth(III) Chloride | 315.34 | 0.33 | 2.60 g | 8.25 |

| Anhydrous Diethyl Ether | 74.12 | - | ~100 mL | - |

Expected Yield: Yields for this reaction are typically high, often exceeding 80-90% after purification.[12]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: Compare with the literature value.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the tolyl groups and their attachment to the bismuth center.

-

Mass Spectrometry: To confirm the molecular weight of the product.

References

- Columbia University (n.d.). Developing SOPs for Hazardous Chemical Manipulations.

-

Quora (2022). What are Grignard reagent preparation precautions during preparation? Quora. Retrieved from [Link]

- Google Patents (1980). US4222998A - Production of bismuth trichloride.

-

American Chemical Society (n.d.). Grignard Reaction Safety. ACS. Retrieved from [Link]

-

Gagnon, A., et al. (2016). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 81(13), 5401-16. Retrieved from [Link]

-

Gabbaï, F. P., et al. (2000). Water-soluble non-ionic triarylbismuthanes. First synthesis and properties. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

YouTube (2024). Grignard reaction safety. Retrieved from [Link]

-

Chem-Supply (n.d.). Safety data sheet - Magnesium, turnings. Retrieved from [Link]

-

Ottokemi (n.d.). p-Tolylmagnesium bromide solution, 0.5 M in diethyl ether. Retrieved from [Link]

-

AHP Materials (n.d.). Bismuth Chloride. Retrieved from [Link]

-

Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 4191-4230. Retrieved from [Link]

-

Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. ResearchGate. Retrieved from [Link]

-

Wikipedia (n.d.). Bismuth chloride. Retrieved from [Link]

-

Willey, G. R., Collins, H., & Drew, M. G. B. (1991). Halide-transfer reactions involving bismuth(III) chloride. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

American Elements (n.d.). This compound. Retrieved from [Link]

- Google Patents (2007). CN101020694A - Industrial preparation method of triphenyl bismuth series compound.

-

Keogan, D. M., & Griffith, D. M. (2014). Current and Potential Applications of Bismuth-Based Drugs. Molecules, 19(9), 15258-15297. Retrieved from [Link]

-

YouTube (2012). Preparation of triphenylmethanol via Grignard, Expt. 8. Retrieved from [Link]

- Google Patents (2001). WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide.

Sources

- 1. Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. p-Tolylmagnesium Bromide | 4294-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. quora.com [quora.com]

- 8. dchas.org [dchas.org]

- 9. acs.org [acs.org]

- 10. youtube.com [youtube.com]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 12. CN101020694A - Industrial preparation method of triphenyl bismuth series compound - Google Patents [patents.google.com]

- 13. m.youtube.com [m.youtube.com]

Tri-p-tolylbismuthine crystal structure and spectroscopic data

An In-depth Technical Guide to the Crystal Structure and Spectroscopic Data of Tri-p-tolylbismuthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as tris(4-methylphenyl)bismuthine, is a stable, crystalline organobismuth(III) compound with the chemical formula C₂₁H₂₁Bi. It serves as a versatile reagent and precursor in various fields, including organic synthesis, materials science, and pharmaceutical development.[1][2] Its utility in cross-coupling reactions and as a catalyst stems from the unique reactivity of the carbon-bismuth bond.[2] This guide provides a comprehensive overview of the structural and spectroscopic properties of this compound, offering field-proven insights and detailed methodologies for its characterization.

Molecular Structure and Crystallography

Predicted Structure of this compound (Bi(III))

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and by analogy to other triarylbismuthine compounds, this compound is predicted to adopt a pyramidal geometry. The central bismuth atom possesses a lone pair of electrons, resulting in a pseudo-tetrahedral arrangement where the three p-tolyl groups occupy three vertices and the lone pair occupies the fourth. This leads to C-Bi-C bond angles of less than 109.5°.

Experimental Crystal Structure of Bismuth(V) Derivatives

Crystallographic studies on oxidized forms of this compound confirm the arrangement of the three p-tolyl ligands around the bismuth center.

-

Tris(para-tolyl)bismuth bis(bromodifluoroacetate): In this Bi(V) complex, the bismuth atom exhibits a distorted trigonal-bipyramidal coordination. The three p-tolyl groups occupy the equatorial plane, while the two carboxylate ligands are in the axial positions.[3] The sum of the C-Bi-C angles in the equatorial plane is 360.6°, indicating a nearly perfect trigonal planar arrangement of the tolyl groups.[3]

-

Tri-p-tolyl(methyl)bismuthonium Tetrafluoroborate: In this cationic Bi(V) species, the bismuth center adopts a distorted tetrahedral geometry, with Bi-C bond lengths ranging from 2.182 Å to 2.195 Å.[4]

These structures provide a reliable benchmark for the Bi-C(tolyl) bond length, which is consistently measured to be in the range of 2.18 Å to 2.22 Å .[3][4]

| Structural Parameter | Value (for Bi(V) Derivatives) | Source |

| Coordination Geometry | Distorted Trigonal-Bipyramidal / Tetrahedral | [3][4] |

| Bi-C (p-tolyl) Bond Length | 2.187 - 2.212 Å | [3] |

| C-Bi-C Equatorial Angle Sum | 360.6° (in TBP complex) | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation in solution. For this compound, dissolved in a solvent like CDCl₃, the spectrum is characteristic of the C₃-symmetric arrangement of the p-tolyl groups.[5][6]

-

¹H NMR: The proton spectrum is expected to show three distinct signals:

-

A doublet in the aromatic region (~7.5-7.8 ppm) corresponding to the two aromatic protons ortho to the bismuth atom.

-

A doublet in the aromatic region (~7.1-7.3 ppm) for the two aromatic protons meta to the bismuth atom.

-

A singlet in the aliphatic region (~2.3 ppm) for the nine protons of the three methyl groups.

-

-

¹³C NMR: The carbon spectrum is expected to show five signals:

-

Four signals in the aromatic region (approx. 125-145 ppm) for the ipso, ortho, meta, and para carbons of the tolyl ring.

-

One signal in the aliphatic region (~21 ppm) for the methyl carbon.

-

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule and are useful for identifying functional groups.[7]

-

Infrared (IR) Spectroscopy: Key expected absorption bands include:

-

Aromatic C-H Stretch: Above 3000 cm⁻¹

-

Aliphatic C-H Stretch: Below 3000 cm⁻¹ (from the methyl groups)

-

Aromatic C=C Stretch: 1600-1450 cm⁻¹

-

Bi-C Stretch: In the far-IR region, typically below 500 cm⁻¹

-

-

Raman Spectroscopy: Raman spectra often provide complementary information, particularly for the symmetric vibrations of the Bi-C bonds and the aromatic ring breathing modes. Studies on doped this compound have utilized Raman shifts to investigate electron transfer, confirming the technique's sensitivity to the molecule's electronic structure.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: The exact mass of this compound (C₂₁H₂₁²⁰⁹Bi) is 482.14472 Da .[9] The mass spectrum should show a prominent molecular ion peak ([M]⁺) at m/z 482.

-

Fragmentation Pattern: A characteristic fragmentation pathway would involve the sequential loss of the p-tolyl radicals (C₇H₇•, mass ≈ 91 Da), leading to fragment ions such as [Bi(C₇H₇)₂]⁺, [Bi(C₇H₇)]⁺, and ultimately the Bi⁺ ion at m/z 209.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals electronic transitions within the molecule. This compound is expected to exhibit strong absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic p-tolyl rings. This technique is primarily used for quantitative analysis and to study electronic properties.[10]

Experimental Methodologies

The following sections detail the standard protocols for the synthesis and characterization of this compound.

Synthesis Protocol

The most common and efficient synthesis of this compound involves the reaction of a Grignard reagent with a bismuth(III) halide.[5]

Step-by-Step Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), react 4-bromotoluene with magnesium turnings in anhydrous tetrahydrofuran (THF) to prepare p-tolylmagnesium bromide.

-

Reaction: Cool the Grignard solution in an ice bath. Separately, dissolve bismuth(III) chloride (BiCl₃) in anhydrous THF.

-

Addition: Slowly add the BiCl₃ solution dropwise to the stirred Grignard solution. The reaction is exothermic.

-

Quenching and Extraction: After the addition is complete and the reaction has stirred to completion (monitored by TLC), cautiously quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude material is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white crystalline solid.[5]

Characterization Workflow

A self-validating workflow is crucial for ensuring the identity and purity of the synthesized compound.

Caption: Synthesis and Characterization Workflow for this compound.

Single Crystal X-ray Diffraction (SC-XRD)

-

Crystallization: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified product in a solvent system like hexane/dichloromethane or by slow cooling of a hot saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.[3] Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: Process the data to solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

Conclusion

This compound is a cornerstone organobismuth reagent whose structural and electronic properties are well-defined by a combination of crystallographic analysis of its derivatives and a suite of spectroscopic techniques. The Bi-C bond lengths of ~2.2 Å and the characteristic NMR and vibrational spectra provide a reliable fingerprint for its identification. The methodologies outlined in this guide offer a robust framework for the synthesis, purification, and comprehensive characterization of this compound, enabling its confident application in advanced research and development.

References

-

Gagnon, A. (2012). Development of copper-catalyzed arylation reactions using triarylbismuth reagents. Archipel, Université du Québec à Montréal. Link

- Nomoto, A., et al. (2013). Development of Synthetic Methods Based on the Activation of Shelf-stable Heavy Heteroatom Compounds under Mild Conditions. Journal of the Society of Synthetic Organic Chemistry, Japan.

- Levason, W., et al. (2018). Structure of tri(para-tolyl)bismuth dicarboxylates p-Tol3Bi[OC(O)CH2Cl]2 and p-Tol3Bi[OC(O)C6H3F2-2,5]2 ∙ TolH.

-

Wang, R., et al. (2019). Discovery of Superconductivity in Potassium-Doped this compound. ResearchGate. Link

- Wang, R., et al. (2019). Exploring the Magnetic behavior of Potassium-doped... Superconductors.

- Huang, Z., et al. (2020). Highlights of Condensed Matter Physics (DCMP) Talks @ APS 2020 March Meeting. APS March Meeting Abstracts.

-

Sharutin, V. V., et al. (2019). Tris(Para-Tolyl)Bismuth Bis(Bromodifluoroacetate). Synthesis and Structure Features. ResearchGate. Link

- Wang, R., et al. (2019). Realization of insulating state and superconductivity in the Rashba semiconductor BiTeCl. Semantic Scholar.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 340259, Tris(4-methylphenyl)bismuthine. PubChem. Link

- Al-Azzawi, F. H., & Yousif, E. I. (2016). Synthesis of novel monomeric and homodimeric cyanine dyes with thioacetyl substituents for nucleic acid detection.

- Nanda, L., et al. (2022). CoBi3: A Binary Cobalt-Bismuth Compound and Superconductor.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Matano, Y., et al. (1998). Synthesis, Structure, and Reactions of Triaryl(methyl)bismuthonium Salts. ResearchGate. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. archipel.uqam.ca [archipel.uqam.ca]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tris(4-methylphenyl)bismuthine | C21H21Bi | CID 340259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tri-p-tolylbismuthine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tri-p-tolylbismuthine, an organobismuth compound featuring three p-tolyl groups attached to a central bismuth atom, has garnered significant interest across various scientific disciplines. Its utility as a versatile reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-carbon bonds, has been well-documented.[1] Moreover, its unique electronic properties have positioned it as a valuable component in the development of advanced materials, including semiconductors and polymers.[1] This guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, offering critical insights for its safe handling, application in thermally sensitive processes, and the prediction of its environmental fate.

Physicochemical Properties of this compound

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₁Bi | |

| Molecular Weight | 482.38 g/mol | |

| Appearance | White to off-white crystalline solid | Chem-Impex |

| Melting Point | 119 °C | [2] |

| Solubility | Soluble in organic solvents like tetrahydrofuran | [2] |

| CAS Number | 5142-75-6 |

Thermal Stability Profile

Generally, triaryl bismuth(III) compounds, such as this compound, are known to be crystalline solids that are stable in air.[1] Their thermal stability is notably higher than that of their trialkylbismuth counterparts. This enhanced stability is attributed to the nature of the aryl ligands.

A crucial aspect of thermal analysis is the determination of the onset of decomposition, which can be precisely measured using techniques like TGA. This technique monitors the change in mass of a sample as a function of temperature.[3] A significant mass loss indicates the point at which the compound begins to decompose.

Complementary to TGA, Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] DSC analysis can reveal endothermic events such as melting and boiling, as well as exothermic events like decomposition. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point at approximately 119 °C, followed by an exothermic event at a higher temperature, indicating its decomposition.

The Decomposition Pathway: A Mechanistic Perspective

The thermal decomposition of this compound is anticipated to proceed via the homolytic cleavage of the bismuth-carbon bonds. This process results in the formation of bismuth metal and organic radicals. The p-tolyl radicals generated during this process can then undergo a variety of secondary reactions, including hydrogen abstraction to form toluene, or coupling to form bitolyl isomers.

The proposed decomposition can be visualized as a multi-step process:

Caption: Proposed thermal decomposition pathway of this compound.

This mechanistic understanding is crucial for predicting the byproducts of reactions involving this compound at elevated temperatures and for designing appropriate work-up procedures.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition characteristics of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the percentage of mass loss versus temperature. The onset of the major mass loss step corresponds to the decomposition temperature.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Tri-p-tolylbismuthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-p-tolylbismuthine, also known as tris(4-methylphenyl)bismuthane, is an air- and moisture-stable organobismuth compound that has garnered significant interest for its applications in organic synthesis and materials science.[1] As a trivalent organobismuth reagent, it serves as a versatile arylating agent in a variety of transition metal-catalyzed cross-coupling reactions and stands as a key precursor for the synthesis of hypervalent bismuth(V) compounds. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity, offering field-proven insights for its effective utilization in a research and development setting.

Molecular Structure and Physical Properties

A summary of its key physical properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁Bi | [1][3][4] |

| Molecular Weight | 482.38 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Melting Point | 117-121 °C | [3][5] |

| Solubility | Soluble in organic solvents such as THF. | [3] |

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a p-tolyl Grignard reagent with a bismuth(III) halide, typically bismuth trichloride (BiCl₃).

Conceptual Workflow for Grignard Synthesis

The synthesis can be visualized as a two-step process: first, the formation of the Grignard reagent from p-bromotoluene and magnesium metal, followed by the transmetalation reaction with bismuth trichloride.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol is based on established methods for preparing triarylbismuth compounds, including industrial preparations of triphenylbismuth series compounds.[6][7][8] Caution: This reaction must be carried out under anhydrous conditions as Grignard reagents are highly sensitive to moisture.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly oven-dried before use.

-

Grignard Reagent Preparation:

-

Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine may be added to activate the magnesium surface.

-

A solution of p-bromotoluene (3.0 equivalents) in an anhydrous ether solvent (e.g., THF or toluene) is prepared and added to the dropping funnel.

-

A small amount of the p-bromotoluene solution is added to the magnesium to initiate the reaction, which is indicated by heat evolution and the disappearance of the iodine color.

-

The remaining p-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated (e.g., to 80 °C if using toluene) for several hours to ensure complete reaction.[7]

-

-

Reaction with Bismuth Trichloride:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution or slurry of anhydrous bismuth trichloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred Grignard reagent. The temperature should be kept low during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or toluene).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization, typically from ethanol or a similar solvent, to yield this compound as a white to off-white crystalline solid. A yield of over 90% has been reported for this type of synthesis.[7]

-

Chemical Properties and Reactivity

This compound is a versatile reagent in organic chemistry, primarily utilized for its ability to transfer its p-tolyl groups in various chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

A significant application of this compound is in palladium-catalyzed cross-coupling reactions for the formation of C-C bonds.[1] These reactions are atom-economical as, under the right conditions, all three aryl groups on the bismuth can be transferred. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle for Palladium-catalyzed C-C coupling.

These reactions typically employ a Pd(0) catalyst and are tolerant of a wide range of functional groups on the coupling partners.[9]

Copper-Promoted Arylation Reactions

This compound is also an effective arylating agent for heteroatoms in copper-promoted reactions. This methodology has been successfully applied to the N-arylation of indoles and the side chains of amino acids like tryptophan, as well as O-arylation of phenols.[10][11] These reactions are typically carried out in the presence of a copper(II) salt, such as copper(II) acetate, often with a base like pyridine, under an air or oxygen atmosphere.[10]

The proposed mechanism for these copper-promoted arylations involves the formation of a Cu(III) intermediate.

Oxidation to Bismuth(V) Species

The bismuth center in this compound can be oxidized from the +3 to the +5 oxidation state. For instance, reaction with silver perchlorate in the presence of its hydrate can lead to the formation of μ-oxo-bis[(perchlorato)tri-p-tolylbismuth].[12] This reactivity allows for the synthesis of a range of pentavalent organobismuth compounds, which have their own unique applications in organic synthesis.

Spectroscopic Characterization

While a definitive public record of the ¹H and ¹³C NMR spectra for this compound is elusive, characterization data for closely related compounds can provide expected spectral regions. For a derivative, 2-(N,N-dimethylaminomethyl)phenylbis(4-methylphenyl)bismuthane, the methyl protons of the tolyl groups appear as a singlet at δ 2.30 ppm in the ¹H NMR spectrum, and the aromatic protons appear in the δ 7.14-7.62 ppm region.[13] The methyl carbon of the tolyl group in this derivative gives a signal at δ 21.5 ppm in the ¹³C NMR spectrum.[13] It is anticipated that the signals for this compound would appear in similar regions.

Safety and Handling

Organobismuth compounds are generally considered to be of low toxicity. However, as with all chemical reagents, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

The unique reactivity and stability of this compound make it a valuable tool for researchers in several fields:

-

Pharmaceutical Development: Its role in forming carbon-carbon and carbon-heteroatom bonds is crucial for the synthesis of complex organic molecules that are often the basis for new pharmaceutical compounds.[3]

-

Materials Science: this compound is used in the development of novel electronic materials and semiconductors due to its ability to form stable complexes and its thermal stability.[1][3]

-

Catalysis: It can act as a catalyst in various organic transformations, contributing to the development of more efficient and selective synthetic methods.[3]

References

- This cit

-

Gagnon, A., et al. (2020). Copper‐Promoted N‐Arylation of the Indole Side Chain of Tryptophan Using Triarylbismuthines. European Journal of Organic Chemistry, 2020(36), 6039-6045. Available at: [Link]

- This cit

- This cit

-

Gagnon, A., et al. (2014). Copper‐Promoted O‐Arylation of the Phenol Side Chain of Tyrosine Using Triarylbismuthines. Advanced Synthesis & Catalysis, 356(1), 149-155. Available at: [Link]

- This cit

-

Gagnon, A., et al. (2008). Csp(3)-Csp(2) Palladium-Catalyzed Cross-Coupling Reaction of Trialkylbismuth Reagents with Aryl, Heteroaryl, and Vinyl Halides and Triflates. The Journal of Organic Chemistry, 73(21), 8452-8459. Available at: [Link]

-

Sharutin, V. V., et al. (2005). Tri-p-Tolylbismuth Diperchlorate and μ-Oxo-bis[(perchlorato)tri-p-tolylbismuth]: Synthesis and Structure. Russian Journal of General Chemistry, 75(10), 1635-1640. Available at: [Link]

- This cit

- This cit

-

Matano, Y., et al. (2000). {2-[(Dimethylamino)methyl]phenyl}bis(4-methylphenyl)bismuthane. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e501-e502. Available at: [Link]

-

Sharutin, V. V., et al. (2019). Tris(Para-Tolyl)Bismuth Bis(Bromodifluoroacetate). Synthesis and Structure Features. Russian Journal of General Chemistry, 89(8), 1641-1644. Available at: [Link]

- This cit

-

Andrews, P. C., et al. (2013). Making Bisprin: Synthesis, structure and activity against Helicobacter pylori of bismuth(III) acetylsalicylate. Chemical Communications, 49(88), 10418-10420. Available at: [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Sun, J., et al. (2007). Industrial preparation method of triphenyl bismuth series compound. CN101020694A. Google Patents.

- This cit

- This cit

-

Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. Retrieved from [Link]

Sources

- 1. Tris(4-methylphenyl)bismuthine | C21H21Bi | CID 340259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. nobelprize.org [nobelprize.org]

- 7. researchgate.net [researchgate.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Guide to Quantum Chemical Calculations for Tri-p-tolylbismuthine: A Methodological Framework for Heavy Element Systems

Introduction: The Significance of Tri-p-tolylbismuthine and the Imperative for Computational Scrutiny

This compound, with the chemical formula C₂₁H₂₁Bi, is an organobismuth compound that has garnered interest in materials science and organic synthesis.[1] Its utility as a catalyst and a precursor for advanced materials necessitates a deep understanding of its electronic structure, stability, and reactivity.[2] As with many organometallic compounds involving heavy elements, experimental characterization can be challenging. Quantum chemical calculations provide a powerful avenue to elucidate the molecular properties that govern its behavior.

This technical guide offers a comprehensive framework for researchers, scientists, and drug development professionals on conducting quantum chemical calculations for this compound. We will navigate the critical theoretical considerations, particularly the treatment of relativistic effects inherent to the bismuth atom, and provide a step-by-step protocol for obtaining reliable computational data. While a definitive experimental crystal structure for this compound is not publicly available, we will establish a robust computational methodology that can be validated against closely related structures and experimental spectroscopic data.

The Challenge of Heavy Elements: Why Relativistic Effects are Non-Negotiable for Bismuth

Bismuth, with an atomic number of 83, possesses core electrons that travel at a significant fraction of the speed of light.[3] This necessitates the inclusion of relativistic effects in quantum chemical calculations, which are discrepancies between values calculated by models that consider relativity and those that do not.[4] For heavy elements like bismuth, these effects can significantly influence molecular structure, bond strengths, and electronic properties.[3][5] Neglecting them can lead to erroneous results.[6]

One of the prominent relativistic phenomena is the inert-pair effect , which describes the tendency of the 6s² electron pair to resist oxidation due to a relativistic contraction of the 6s orbital.[4] This effect is crucial in understanding the chemistry of Bi(III) compounds like this compound.

Computational Strategy: A Multi-faceted Approach

Our computational investigation of this compound will be anchored in Density Functional Theory (DFT), a widely used method for its favorable balance of accuracy and computational cost, especially for larger molecules.[7][8] The overall workflow is depicted below.

Caption: Relationship between HOMO-LUMO gap and chemical reactivity.

Spectroscopic Properties

The calculation of spectroscopic properties allows for a direct comparison with experimental data, serving as a critical validation of the chosen computational method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Comparing calculated chemical shifts to experimental values can confirm the molecular structure. It is important to note that theoretical calculations are typically performed on a single molecule in the gas phase, while experimental spectra are often recorded in solution. Therefore, small discrepancies are expected.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. [9]This can provide insights into the electronic transitions within the molecule.

Part 3: Data Presentation and Validation

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Key Computational Parameters

| Parameter | Value | Rationale |

| Software | Gaussian 16 | A widely used quantum chemistry software package. |

| Method | Density Functional Theory (DFT) | Good balance of accuracy and computational cost. [7] |

| Functional | B3LYP | A robust and widely applicable hybrid functional. [10] |

| Basis Set (C, H) | 6-31G(d) | Standard Pople-style basis set for organic moieties. [9] |

| Basis Set (Bi) | LANL2DZ | Effective Core Potential (ECP) to account for relativistic effects. |

| Calculation Type | Optimization + Frequency | To find a stable minimum energy structure. |

Table 2: Representative Calculated vs. Experimental Data (for an Analogous System like Triphenylbismuth)

| Parameter | Calculated Value | Experimental Value | Reference |

| Bi-C Bond Length (Å) | [Insert Calculated Value] | [Insert Experimental Value] | [Cite Source] |

| C-Bi-C Bond Angle (°) | [Insert Calculated Value] | [Insert Experimental Value] | [Cite Source] |

| ¹³C Chemical Shift (ppm, C-ipso) | [Insert Calculated Value] | [Insert Experimental Value] | [Cite Source] |

Note: As no experimental crystal structure is readily available for this compound, this table should be populated with data for a closely related, structurally characterized compound like triphenylbismuth to validate the computational approach. A study on triphenylbismuth has shown the importance of including relativistic effects for accurate structural and spectroscopic predictions. [5]

Conclusion: From Calculation to Insight

This guide provides a robust and scientifically grounded framework for performing quantum chemical calculations on this compound. By employing DFT with a carefully chosen mixed basis set that includes an ECP for the bismuth atom, researchers can obtain reliable insights into the geometric, electronic, and spectroscopic properties of this important organometallic compound. The validation of the computational methodology against experimental data for analogous systems is a critical step in ensuring the trustworthiness of the theoretical predictions. These computational insights can, in turn, guide the rational design of new materials and catalysts with tailored properties, accelerating innovation in both academic and industrial research.

References

-

Chem-Impex. This compound. [Link]

-

Radovanović, M., et al. (2023). Relativistic DFT calculation and their effect on the accuracy of results. SCIDAR. [Link]

-

University of Turin. Bismuth basis set. [Link]

-

American Elements. This compound. [Link]

-

Berger, R. J. F., et al. (2012). Relativistic effects in triphenylbismuth and their influence on molecular structure and spectroscopic properties. Physical Chemistry Chemical Physics, 14(43), 15520–15524. [Link]

-

ResearchGate. Do imbedded Gaussian basis sets use core potentials (ECP)?. [Link]

-

Bioinformatics Insights. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. [Link]

-

Gaussian. (2021, May 17). Basis Sets. [Link]

-

Engel, E. (1997). Relativistic Density Functional Theory. In Relativistic Electronic Structure Theory (pp. 523-621). Elsevier. [Link]

-

Autschbach, J., et al. (2011). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. Journal of Physical Chemistry A, 115(45), 12375–12384. [Link]

-

Compu Chemistry. (2017, July 19). Gaussian Tutorial | Mixed Basis Sets and ECP [Video]. YouTube. [Link]

-

Roos, B. O. (2009). Relativistic calculations using Molcas. [Link]

-

PubChem. Tri-o-tolylbismuthine. [Link]

-

Van Dornshuld, E. Mixed Basis Sets in Gaussian. [Link]

-

NWChem. Relativistic all-electron approximations. [Link]

-

ResearchGate. Experimental UV-vis absorption spectra and computational spectra at the.... [Link]

-

Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl).... Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 261, 120002. [Link]

-

Wikipedia. Relativistic quantum chemistry. [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(38), e202205735. [Link]

-

Swain, M. C., & Cole, J. M. (2019). Comparative dataset of experimental and computational attributes of UV/vis absorption spectra. Scientific Data, 6(1), 307. [Link]

-

Quantum Guruji. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian [Video]. YouTube. [Link]

-

Shukla, S., et al. (2018). Computational and Experimental FT‐ IR, NMR, UV‐Vis Spectral Studies of 5,5′‐((4‐chlorophenyl)methylene)bis(1,3‐dimethyl‐6‐(methylamino)pyrimidine‐2,4(1H,3H)‐dione). ChemistrySelect, 3(27), 7800-7808. [Link]

-

Grimme, S., et al. (2022, April 5). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

PubChem. Tris(4-methylphenyl)bismuthine. [Link]

-

Al-Otaibi, J. S., et al. (2022). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Molecules, 27(19), 6529. [Link]0-3049/27/19/6529)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. americanelements.com [americanelements.com]

- 4. CCCBDB Experimental bond lengths [cccbdb.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 10. Phosphine, tris(4-methylphenyl)- | C21H21P | CID 13956 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and history of Tri-p-tolylbismuthine

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Tri-p-tolylbismuthine

Abstract

This compound, a triorganobismuth(III) compound, stands as a significant yet often overlooked reagent in the field of organometallic chemistry. Characterized by its remarkable stability, low toxicity, and versatile reactivity, it serves as a potent arylating agent and catalyst. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the history, synthesis, characterization, and application of this compound. We delve into the causality behind its synthetic protocols, its detailed physicochemical and structural properties, and its expanding role in modern organic synthesis, including palladium- and copper-catalyzed cross-coupling reactions.

Introduction to Organobismuth Chemistry: A Historical Perspective

The journey of organobismuth chemistry began in the mid-19th century. The first organobismuth compound, the volatile and pungent triethylbismuth (BiEt₃), was prepared in 1850 by Löwig and Schweizer from iodoethane and a potassium-bismuth alloy.[1] However, the field remained relatively niche for decades. The true potential of these compounds began to be unlocked with the advent of more versatile synthetic tools, particularly Grignard reagents and organolithium compounds, which provided a general and efficient pathway to a wide array of organobismuth derivatives.[1]

Triarylbismuthines, such as this compound, represent a particularly important class of these compounds. Unlike their trialkyl counterparts, triarylbismuthines are typically air- and moisture-stable crystalline solids, making them exceptionally easy to handle and store.[1] This stability, combined with the low cost and minimal toxicity of bismuth, has positioned them as environmentally benign reagents for complex organic transformations.[2] this compound, with its three p-tolyl groups attached to a central bismuth atom, is an exemplary model for this class, offering unique stability and reactivity that make it a valuable tool in synthesis.[3][4]

Synthesis and Discovery

While a singular "discovery" paper for this compound is not prominent in the historical record, its synthesis is a direct and logical extension of the general methods developed for triarylbismuthines following the popularization of Grignard reagents. The standard, and most efficient, method for its preparation involves the reaction of bismuth trichloride (BiCl₃) with p-tolylmagnesium bromide.[5] This approach is a cornerstone of organobismuth chemistry, providing a high-yield pathway to the desired product.

The causality of this reaction lies in the nucleophilic character of the Grignard reagent's carbanion and the electrophilicity of the bismuth(III) center in BiCl₃. The organomagnesium compound acts as a potent source of p-tolyl anions, which readily displace the chloride ions on the bismuth center, forming three stable bismuth-carbon bonds.

Experimental Protocol 2.1: Synthesis of this compound via Grignard Reaction

This protocol is based on the general procedure reported for the synthesis of triarylbismuthines.[5]

Materials:

-

Bismuth(III) chloride (BiCl₃)

-

4-Bromotoluene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 4-bromotoluene in anhydrous THF dropwise to initiate the reaction. Once the reaction begins, add the remaining 4-bromotoluene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

Bismuthine Synthesis: In a separate flame-dried flask under an inert atmosphere, prepare a solution of bismuth(III) chloride in anhydrous THF. Cool this solution to 0 °C using an ice bath.

-

Slowly add the prepared p-tolylmagnesium bromide solution to the cooled BiCl₃ solution dropwise via a cannula or dropping funnel. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 5% EtOAc/hexanes) as the eluent.[5]

-

Combine the fractions containing the product and evaporate the solvent to afford this compound as a white crystalline solid.

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

This compound is a stable solid compound with well-defined physical properties. Its characterization relies on standard analytical techniques, including spectroscopy and melting point determination.

Table 3.1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | tris(4-methylphenyl)bismuthane | [6] |

| Synonyms | Tris(p-tolyl)bismuthine | [4][6] |

| CAS Number | 5142-75-6 | [4] |

| Molecular Formula | C₂₁H₂₁Bi | [1][6] |

| Molecular Weight | 482.38 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 117-121 °C | [4][5] |

| Solubility | Soluble in organic solvents (THF, ether, CHCl₃) |[4] |

Structural Analysis

Organobismuth(III) compounds like this compound typically adopt a pyramidal geometry, analogous to amines and phosphines. While a dedicated crystal structure for the homoleptic this compound is not readily found in the Cambridge Structural Database, valuable insights can be drawn from closely related structures.

An X-ray crystal structure analysis of {2-[(Dimethylamino)methyl]phenyl}bis(4-methylphenyl)bismuthane reveals a distorted trigonal-pyramidal arrangement at the bismuth center.[2] In this structure, the Bi-C bond lengths to the p-tolyl groups are 2.265 Å and 2.267 Å, and the C(tolyl)-Bi-C(tolyl) bond angle is 94.85°.[2] This data strongly suggests that this compound itself possesses a similar pyramidal structure with Bi-C bond lengths in the 2.26 Å range and C-Bi-C angles significantly less than the ideal tetrahedral angle of 109.5°, which is characteristic for p-block elements with a lone pair of electrons.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.

Table 3.2: Representative Spectroscopic Data for this compound

| Technique | Data | Interpretation | Reference(s) |

|---|---|---|---|

| ¹H NMR | δ (ppm) in CDCl₃: ~7.6-7.8 (d, 6H, Ar-H ortho to Bi)~7.1-7.3 (d, 6H, Ar-H meta to Bi)~2.3 (s, 9H, Ar-CH₃) | The two doublets in the aromatic region confirm the para-substitution pattern. The singlet integrating to 9 protons corresponds to the three equivalent methyl groups. | [5] (inferred) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~137 (Ar-C)~130 (Ar-C)~128 (Ar-C)~118 (Ar-C ipso to Bi)~21 (Ar-CH₃) | Four distinct signals in the aromatic region are expected for the para-substituted ring, plus one signal for the methyl carbon. | (Predicted) |

| FT-IR | ν (cm⁻¹): ~3050-3000 (Ar C-H stretch)~2920 (Alkyl C-H stretch)~1570 (C=C stretch)~800 (para-subst. C-H bend) | Key vibrational modes confirm the presence of the p-tolyl functional groups. The spectrum is characterized by aromatic C-H stretches above 3000 cm⁻¹ and the strong out-of-plane bending for 1,4-disubstitution. |[5] (inferred) |

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its ability to act as an efficient arylating agent. The bismuth-carbon bond, while stable enough for isolation, is sufficiently reactive to participate in a variety of transformations, particularly when activated by a transition metal catalyst.

Palladium- and Copper-Catalyzed Arylations

A major application of triarylbismuthines is in C-C, C-N, and C-O bond-forming cross-coupling reactions.[7] They serve as effective, non-toxic alternatives to organoboron or organotin reagents. In the presence of a suitable copper or palladium catalyst, this compound can transfer its p-tolyl groups to a wide range of nucleophiles, including amines, phenols, and active methylene compounds.

The general mechanism for a copper-catalyzed N-arylation, for instance, involves the formation of a copper-amide intermediate, which then undergoes transmetalation with the triarylbismuthine. Reductive elimination from the resulting organocopper(III) intermediate furnishes the N-arylated product and regenerates the active copper(I) catalyst.

Caption: A simplified catalytic cycle for Cu-catalyzed N-arylation.

Other Applications

-

Catalysis: Triarylbismuth compounds can catalyze certain polymerization reactions of alkenes and alkynes.[1]

-

Materials Science: Due to its unique electronic properties and thermal stability, this compound is explored as a precursor for developing advanced materials, such as semiconductors and polymers.[4]

-

Medicinal Chemistry: While specific applications for this compound are not widespread, the broader class of organobismuth compounds has shown significant potential as antimicrobial and anticancer agents, suggesting a possible avenue for future research.[2]

Conclusion

This compound exemplifies the practical advantages of organobismuth(III) chemistry. Its straightforward synthesis, remarkable stability, and versatile reactivity make it a valuable reagent for organic synthesis. As the principles of green chemistry become increasingly important, the low toxicity and environmental compatibility of bismuth compounds will likely spur further innovation and expand their application in both academic research and industrial processes, from the synthesis of fine chemicals and pharmaceuticals to the development of novel materials.

References

-

Gagnon, A. (2014). Development of copper-catalyzed arylation reactions using triarylbismuth reagents. Archipel, Université du Québec à Montréal. [Link]

-

PubChem. Tris(4-methylphenyl)bismuthine. National Center for Biotechnology Information. [Link]

- Ogawa, A. (2001). Development of Synthetic Methods Based on the Activation of Shelf-stable Heavy Heteroatom Compounds under Mild Conditions. Journal of the Society of Synthetic Organic Chemistry, Japan.

-

Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 4191–4230. [Link]

-

Tokunaga, M., et al. (2010). {2-[(Dimethylamino)methyl]phenyl}bis(4-methylphenyl)bismuthane. Acta Crystallographica Section E: Structure Reports Online, 67(1), m25. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database. [Link]

-

Matano, Y., et al. (2000). Synthesis, Structure, and Reactions of Triaryl(methyl)bismuthonium Salts. Organometallics, 19(11), 2242–2244. [Link]

-

The University of Manchester. CCDC 1419862: Experimental Crystal Structure Determination. Research Explorer. [Link]

-

The University of Manchester. CCDC 122890: Experimental Crystal Structure Determination. Research Explorer. [Link]

-

AVS. (2024). Monday Evening, August 5, 2024 Session. [Link]

-

Matano, Y. (2000). New Syntheses of Bismuthonium Salts, Bismuthonium Ylides and Bismuthane Imides Using Triarylbismuth(V)Oxo and -Hydroxo Compounds. ResearchGate. [Link]

-

Wikipedia. Organobismuth chemistry. [Link]

-

AVS. (2024). Monday Afternoon, August 5, 2024 Session. [Link]

-

Matano, Y. (2000). Synthesis, Structure, and Reactions of Triaryl(methyl)bismuthonium Salts. ResearchGate. [Link]

-

FCAD Group. Tris(4-ethoxyphenyl)bismuthine. [Link]

-

ResearchGate. (2016). Synthesis and X-ray structure of 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. {2-[(Dimethylamino)methyl]phenyl}bis(4-methylphenyl)bismuthane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. archipel.uqam.ca [archipel.uqam.ca]

- 6. Tris(4-methylphenyl)bismuthine | C21H21Bi | CID 340259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-depth Technical Guide to Tri-p-tolylbismuthine (CAS 5142-75-6) for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Organobismuth Reagent

Tri-p-tolylbismuthine (CAS 5142-75-6), also known as tris(4-methylphenyl)bismuthane, is an organometallic compound that has garnered significant interest within the scientific community.[1] As a member of the organobismuth family, it is characterized by a central bismuth atom bonded to three p-tolyl organic ligands.[1] This structure imparts a unique combination of stability and reactivity, making it a valuable tool in modern organic synthesis and materials science.[1] Organobismuth compounds are increasingly recognized for their low toxicity and cost-effectiveness compared to other organometallic reagents, positioning them as environmentally friendlier alternatives in chemical transformations.[2]

This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications, with a focus on empowering researchers and professionals in drug development to leverage its full potential. We will delve into its physicochemical characteristics, explore its role as a catalyst and reagent in synthetic chemistry, and provide actionable protocols for its synthesis and use.

Core Properties of this compound

A thorough understanding of a compound's properties is paramount for its effective and safe application in a laboratory setting. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5142-75-6 | [1] |

| Molecular Formula | C21H21Bi | [1] |

| Molecular Weight | 482.38 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 119 °C | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Synonyms | Tris(4-methylphenyl)bismuthine, Tris(p-tolyl)bismuthine | [1] |

Chemical Structure

The molecular architecture of this compound is central to its chemical behavior. The three p-tolyl groups are arranged around the bismuth atom, influencing its steric and electronic properties.

Caption: Molecular structure of this compound.

Applications in Organic Synthesis and Drug Development

This compound has emerged as a versatile reagent and catalyst in a variety of organic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its applications are of significant interest to drug development professionals for the construction of complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, where it serves as an effective arylating agent.[1][3] These reactions are fundamental in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The general mechanism involves the transfer of the tolyl group from the bismuth atom to the palladium center in the catalytic cycle. Triarylbismuthines like this compound are valued for their air and moisture stability, high functional group tolerance, and the ability to transfer all three aryl groups.[3][4]

Catalysis

Beyond its role as a stoichiometric reagent, this compound and other organobismuth compounds can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.[1] This catalytic activity is crucial for developing efficient and sustainable industrial processes for the synthesis of pharmaceuticals and other fine chemicals.[1]

Materials Science

In the realm of materials science, this compound is utilized in the development of advanced materials, including semiconductors and polymers, owing to its unique electronic properties.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through the reaction of a Grignard reagent with bismuth trichloride. This method is adaptable for standard laboratory settings.

Reaction Scheme:

3 CH₃C₆H₄MgBr + BiCl₃ → (CH₃C₆H₄)₃Bi + 3 MgBrCl

Materials and Equipment:

-

4-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Bismuth(III) chloride (BiCl₃)

-

Iodine crystal (for initiation)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Schlenk line or inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard glassware for workup and purification

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 4-bromotoluene in anhydrous diethyl ether.

-

Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

-

Reaction with Bismuth Trichloride:

-

In a separate flame-dried flask under an inert atmosphere, prepare a suspension of bismuth(III) chloride in anhydrous diethyl ether.

-

Cool the suspension of bismuth trichloride in an ice bath.

-

Slowly add the freshly prepared Grignard reagent to the bismuth trichloride suspension via a cannula or dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield a white to off-white crystalline solid.

-

Representative Experimental Workflow: Palladium-Catalyzed Arylation

The following is a representative protocol for a palladium-catalyzed cross-coupling reaction using an organobismuth reagent, which can be adapted for this compound.

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., DMF or toluene)

-

Standard reaction glassware and inert atmosphere setup

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (0.4 mmol, providing 1.2 mmol of tolyl groups), the palladium catalyst (e.g., 5 mol%), and the base (2.0 mmol).

-

Add the anhydrous solvent (5 mL) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 12-24 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

Suppliers

This compound is available from several chemical suppliers that cater to the research and development community. When sourcing this compound, it is advisable to request a certificate of analysis to ensure purity.

-

TCI America

-

American Elements

-

Chem-Impex International

-

ChemicalBook

-

ECHEMI

Conclusion

This compound stands out as a valuable and versatile organometallic compound with significant potential in both academic research and industrial applications, including drug discovery and development. Its stability, high reactivity in key synthetic transformations, and the more benign environmental profile of bismuth-based reagents make it an attractive choice for modern synthetic chemists. The protocols and information provided in this guide are intended to serve as a solid foundation for researchers and scientists to confidently and effectively incorporate this compound into their synthetic strategies.

References

-

American Elements. This compound. [Link]

- Gagnon, A., Duplessis, M., Alsabeh, P., & Barabé, F. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459.

- Gagnon, A. (2017). Synthesis of Highly Functionalized Diaryl Ketones by Palladium‐Catalyzed Carbonylative Cross‐Coupling Reaction Between Triarylbismuthines and Aryl(Heteroaryl) Iodides. European Journal of Organic Chemistry, 2017(13), 1735-1742.

-

Corrosion. (2021, March 15). Triphenylbismuth Synthesis [Video]. YouTube. [Link]

-

Gagnon, A. (2025). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. ResearchGate. [Link]

- Kang, S.-K., Ryu, H.-C., & Lee, S.-W. (2010). Palladium-Catalyzed Arylation and Aryloylation of Organostannanes with Triarylbismuth(V)

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

-

Sciencemadness.org. (2016, July 24). Preparation of Bismuth chloride. [Link]

- Wang, Z., Zhu, M., & Li, Y. (2018). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 23(7), 1647.

Sources

An In-depth Technical Guide to Tri-p-tolylbismuthine: Molecular Identity and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction